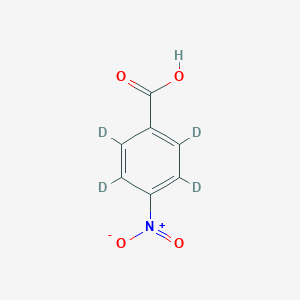

4-Nitrobenzoic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitrobenzoic Acid-d4 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 4-Nitrobenzoic Acid-d4 in the research and drug development landscape. This deuterated analogue of 4-Nitrobenzoic Acid serves as a critical tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to its non-deuterated counterpart, combined with its distinct mass difference, make it an ideal candidate for isotope dilution mass spectrometry techniques, ensuring high accuracy and precision in complex matrices.

Core Applications of this compound

The primary application of this compound in a research setting is as an internal standard in quantitative analytical methodologies, particularly those employing mass spectrometry.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they can accurately correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.[1]

Key Advantages:

-

Similar Physicochemical Properties: As a deuterated analog, this compound exhibits nearly identical chromatographic retention times and ionization efficiencies to the endogenous 4-Nitrobenzoic Acid.

-

Distinct Mass Signature: The mass difference of +4 amu allows for clear differentiation between the analyte and the internal standard by a mass spectrometer, without isotopic overlap.

-

Co-elution with Analyte: Co-elution of the analyte and the internal standard helps to compensate for matrix effects, where other components in a sample can suppress or enhance the ionization of the target analyte.

While less commonly documented in publicly available research, this compound can also be employed as a tracer in metabolic studies to investigate the biotransformation and pharmacokinetics of 4-Nitrobenzoic Acid.

Data Presentation

The following tables summarize key quantitative data for this compound and its non-deuterated form, along with typical performance metrics when used as an internal standard in a validated analytical method.

Table 1: Physicochemical Properties

| Property | This compound | 4-Nitrobenzoic Acid |

| Molecular Formula | C7HD4NO4 | C7H5NO4 |

| Molecular Weight | 171.14 g/mol | 167.12 g/mol |

| CAS Number | 171777-66-5 | 62-23-7 |

| Isotopic Purity | Typically ≥98% | N/A |

Table 2: Representative Analytical Performance Metrics

| Parameter | Expected Value | Rationale |

| Recovery | 85-115% | Consistent recovery is indicative of a robust sample preparation process. |

| Matrix Effect | 85-115% | Minimal matrix effect is expected due to the co-elution of the deuterated internal standard. |

| Linearity (r²) | ≥0.99 | Essential for accurate quantification across a defined concentration range. |

| Limit of Quantification (LOQ) | 1-10 ng/mL | Dependent on instrument sensitivity and sample matrix. |

| Precision (%RSD) | <15% | Demonstrates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ±15% | Reflects the closeness of the measured value to the true value. |

Experimental Protocols

The following is a representative experimental protocol for the quantification of 4-Nitrobenzoic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for similar small acidic molecules.

1. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Nitrobenzoic Acid and this compound in methanol (B129727) to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the 4-Nitrobenzoic Acid primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample, calibration standards, and quality control samples into separate 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient appropriate for the separation of the analyte from other matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Nitrobenzoic Acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 4-Nitrobenzoic Acid to this compound against the nominal concentration of the calibration standards.

-

Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.

-

Determine the concentration of 4-Nitrobenzoic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for using this compound as an internal standard and the rationale behind its application.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Rationale for using a deuterated internal standard.

References

4-Nitrobenzoic Acid-d4: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Nitrobenzoic Acid-d4, a deuterated analog of 4-Nitrobenzoic Acid. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug metabolism studies, and pharmacokinetic research. Its utility as an internal standard in mass spectrometry-based quantification methods is of significant interest to the drug development community. This document outlines its chemical structure, physicochemical properties, synthesis, and key applications, including detailed experimental protocols and visual representations of its utility.

Core Concepts: Chemical Structure and Properties

This compound is a stable, isotopically labeled version of 4-nitrobenzoic acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a nitro group at position 4. The deuterium atoms are located at positions 2, 3, 5, and 6 of the benzene ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The properties of the non-deuterated form are also provided for comparison.

| Property | This compound | 4-Nitrobenzoic Acid |

| Chemical Formula | C₇HD₄NO₄ | C₇H₅NO₄ |

| Molecular Weight | 171.14 g/mol | 167.12 g/mol |

| CAS Number | 171777-66-5 | 62-23-7 |

| Appearance | Pale yellow solid | Pale yellow solid |

| Melting Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | 237-240 °C |

| Boiling Point | Not available | Sublimes |

| Solubility | Soluble in organic solvents. | Soluble in ethanol (B145695), ether, and acetone; slightly soluble in water. |

| Isotopic Purity | Typically ≥98 atom % D | Not applicable |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of deuterated benzoic acid (benzoic acid-d5). This method ensures the specific placement of the nitro group at the para position due to the directing effect of the carboxylic acid group.

Materials:

-

Benzoic acid-d5

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add benzoic acid-d5 to the cooled sulfuric acid with constant stirring until it is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the benzoic acid-d5 solution, maintaining a low temperature (0-10 °C) throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the precipitate and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is widely used as an internal standard for the quantification of 4-nitrobenzoic acid and related compounds in various biological matrices. The following is a general protocol for its use in a plasma sample.

Materials:

-

Plasma sample containing the analyte (4-nitrobenzoic acid)

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (B52724) (for protein precipitation)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometry: Operate in negative ion mode and monitor the specific parent-to-daughter ion transitions for both 4-nitrobenzoic acid and this compound.

-

-

Quantification:

-

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Data Presentation

Spectroscopic Data

Conclusion

This compound is an indispensable tool for researchers in the fields of analytical chemistry and drug development. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an ideal internal standard for sensitive and accurate quantification of 4-nitrobenzoic acid and related compounds. The experimental protocols and workflows provided in this guide offer a practical framework for its application in a research setting. The use of such deuterated standards significantly enhances the reliability and robustness of bioanalytical methods, which is critical for regulatory submissions and the overall success of drug development programs.

Technical Guide: Synthesis and Isotopic Labeling of 4-Nitrobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 4-Nitrobenzoic Acid-d4. The document details a feasible synthetic pathway, presents key quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams are provided to illustrate the synthetic workflow and the logical relationships of the process.

Introduction

This compound is the deuterated analog of 4-Nitrobenzoic acid, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). This isotopically labeled compound is a valuable tool in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, as an internal standard in quantitative mass spectrometry-based assays, and in mechanistic studies of chemical reactions. The presence of deuterium allows for the differentiation and quantification of the labeled molecule from its endogenous or non-labeled counterparts.

This guide outlines a robust method for the synthesis of this compound, focusing on a reductive dehalogenation approach.

Synthetic Pathway

The synthesis of this compound can be effectively achieved through a two-step process starting from 4-chloro-2,6-dinitrotoluene (B2416740). The key steps involve:

-

Oxidation: The methyl group of 4-chloro-2,6-dinitrotoluene is oxidized to a carboxylic acid to yield 4-chloro-2,6-dinitrobenzoic acid.

-

Reductive Deuterodehalogenation: The chloro and nitro groups are reductively removed and replaced with deuterium atoms using a Raney alloy in a deuterated solvent. This step is crucial for the incorporation of deuterium onto the aromatic ring.

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2,6-dinitrobenzoic acid

This procedure is adapted from standard oxidation methods of alkylbenzenes.

Materials:

-

4-chloro-2,6-dinitrotoluene

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-chloro-2,6-dinitrotoluene (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add a concentrated aqueous solution of potassium permanganate (3 equivalents) portion-wise to the refluxing mixture.

-

After the addition is complete, continue to reflux the mixture for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-chloro-2,6-dinitrobenzoic acid.

Step 2: Synthesis of this compound

This protocol is based on the reductive dehalogenation method using a Raney alloy in a deuterated medium.

Materials:

-

4-chloro-2,6-dinitrobenzoic acid

-

Raney Nickel-Aluminum alloy

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

-

In a dry, inert atmosphere glovebox, dissolve 4-chloro-2,6-dinitrobenzoic acid (1 equivalent) in a solution of sodium deuteroxide in deuterium oxide.

-

Transfer the solution to a high-pressure reactor.

-

Carefully add Raney Nickel-Aluminum alloy (excess) to the reactor.

-

Seal the reactor, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by LC-MS for the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Wash the catalyst with a small amount of D₂O.

-

Combine the filtrates and cool in an ice bath.

-

Acidify the filtrate with a solution of DCl in D₂O to precipitate the this compound.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold D₂O, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable deuterated solvent if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characterization

| Parameter | Value |

| Starting Material | 4-chloro-2,6-dinitrobenzoic acid |

| Final Product | This compound |

| CAS Number | 171777-66-5 |

| Molecular Formula | C₇HD₄NO₄ |

| Molecular Weight | 171.14 g/mol |

| Typical Yield | 60-70% (for deuteration step) |

| Isotopic Enrichment | ≥ 98 atom % D[1] |

| Appearance | Pale yellow solid |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | 4-Nitrobenzoic Acid (Non-labeled) | This compound (Expected) |

| ¹H NMR (DMSO-d₆) | δ 8.33 (d, 2H), 8.15 (d, 2H), 13.64 (s, 1H) | δ 13.64 (s, 1H), residual aromatic protons |

| ¹³C NMR (DMSO-d₆) | δ 166.27, 150.47, 136.89, 131.15, 124.16 | Signals for deuterated carbons will show splitting (C-D coupling) and reduced intensity. |

| Mass Spectrometry (EI) | m/z 167 (M⁺), 150, 121, 105, 93, 76, 65 | m/z 171 (M⁺), fragments showing incorporation of 4 deuterium atoms. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and isotopic labeling of this compound. The described reductive dehalogenation of a chlorinated precursor offers a reliable method for achieving high levels of deuterium incorporation. The provided protocols, data tables, and diagrams are intended to support researchers and scientists in the successful preparation and characterization of this important isotopically labeled compound for its various applications in scientific research and drug development.

References

understanding the mass spectrum of 4-Nitrobenzoic Acid-d4

An In-depth Technical Guide to the Mass Spectrum of 4-Nitrobenzoic Acid-d4

This guide provides a detailed analysis of the mass spectrum of this compound (4-NBA-d4), a deuterated isotopologue of 4-Nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for isotopic labeling studies, metabolite identification, and quantitative analysis.

Overview of this compound

This compound (C₇HD₄NO₄) is a stable isotope-labeled version of 4-Nitrobenzoic acid where the four hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612). This substitution increases the molecular weight by four mass units, providing a distinct mass shift that is invaluable for use as an internal standard in quantitative mass spectrometry assays. Understanding its fragmentation pattern is crucial for method development and data interpretation.

Mass Spectral Data

The mass spectral data for this compound can be predicted based on the well-documented fragmentation of its non-deuterated counterpart, 4-Nitrobenzoic acid (C₇H₅NO₄), which has a molecular weight of 167.12 g/mol .[1][2][3] The incorporation of four deuterium atoms increases the molecular weight to approximately 171.14 g/mol .

The following table summarizes the key ions expected in the 70 eV electron ionization (EI) mass spectrum of this compound.

| m/z (Daltons) | Proposed Ion Structure | Formula | Notes |

| 171 | [M]⁺• | [C₇HD₄NO₄]⁺• | Molecular Ion |

| 154 | [M - •OH]⁺ | [C₇D₄NO₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 126 | [M - •COOH]⁺ | [C₆D₄NO₂]⁺ | Loss of the carboxyl radical, forming the d4-nitrobenzene cation. |

| 125 | [M - •NO₂]⁺ | [C₇HD₄O₂]⁺ | Loss of a nitro radical, a characteristic fragmentation of nitroaromatic compounds. |

| 97 | [M - •NO₂ - CO]⁺ | [C₆HD₄O]⁺ | Subsequent loss of carbon monoxide from the m/z 125 fragment. |

| 80 | [C₆D₄]⁺• | [C₆D₄]⁺• | d4-benzyne radical cation, resulting from the loss of both the carboxyl and nitro groups. |

Fragmentation Pathway Analysis

Under electron ionization (EI), this compound undergoes several characteristic fragmentation reactions. The primary cleavages occur at the functional groups attached to the deuterated aromatic ring.

The fragmentation cascade begins with the molecular ion, [M]⁺•, at m/z 171. The main fragmentation routes include:

-

Loss of a hydroxyl radical (•OH): The carboxylic acid group readily loses a hydroxyl radical, resulting in a prominent peak at m/z 154.

-

Loss of a nitro radical (•NO₂): A key fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitro radical (mass 46) and the formation of the ion at m/z 125.[4]

-

Loss of the carboxyl group (•COOH): The entire carboxylic acid group can be lost as a radical, yielding the d4-nitrobenzene cation at m/z 126.

Secondary fragmentation events can also occur. For instance, the ion at m/z 125 ([M - •NO₂]⁺) can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 97. These fragmentation patterns are critical for the structural confirmation of the molecule and its metabolites.

Fragmentation Pathway Diagram

Caption: Electron Ionization fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

I. Sample Preparation & Derivatization

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Derivatization: To improve volatility for GC analysis, the carboxylic acid group must be derivatized. A common method is methylation or silylation.

-

Methylation: To 100 µL of the sample, add 200 µL of a methylating agent (e.g., (trimethylsilyl)diazomethane in 2 M ether solution). Vortex for 1 minute and let the reaction proceed for 5 minutes at room temperature.

-

Silylation: Evaporate the sample to dryness under a stream of nitrogen. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

-

-

Final Dilution: After derivatization, dilute the sample to the desired concentration (e.g., 1-10 µg/mL) with a suitable solvent like ethyl acetate (B1210297) or hexane.

II. Instrumentation and Data Acquisition

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Mode: Splitless.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole or tandem quadrupole mass spectrometer).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and fragmentation pattern determination. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring the ions listed in the table above.

-

Data Analysis: Mass spectra are processed using the instrument's software (e.g., MassHunter) to identify peaks and determine relative abundances.

-

This guide provides a foundational understanding of the mass spectral behavior of this compound. The provided data and protocols serve as a starting point for researchers to develop and validate specific analytical methods for their applications.

References

- 1. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 2. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 3. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Experimental Mass of 4-Nitrobenzoic Acid-d4

This technical guide provides a comprehensive overview of the theoretical and experimental mass of 4-Nitrobenzoic Acid-d4, a deuterated internal standard crucial for quantitative analytical studies in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry techniques for precise molecular weight determination and quantification.

Understanding the Mass of this compound

This compound is a stable isotope-labeled version of 4-Nitrobenzoic Acid, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. This isotopic substitution is fundamental to its application as an internal standard in mass spectrometry, as it is chemically identical to the analyte of interest but has a distinct and known mass difference.

Theoretical Mass

The theoretical mass of a molecule can be calculated in two ways: the molecular weight (based on the average atomic masses of the constituent elements) and the exact mass (based on the mass of the most abundant isotopes).

-

Molecular Weight : This is calculated using the weighted average of the atomic masses of all atoms in the molecule. It is the value typically used in stoichiometric calculations.

-

Exact Mass : This is the calculated mass of a molecule containing the most abundant isotope of each element. It is the mass that is measured by high-resolution mass spectrometry.

Data Presentation: Theoretical Mass of this compound

The following table summarizes the key theoretical mass values for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇HD₄NO₄ | N/A |

| Molecular Weight | 171.14 g/mol | N/A |

| Exact Mass | 171.04700 Da | [1] |

Experimental Protocol: Mass Determination by Mass Spectrometry

The experimental mass of this compound can be determined with high accuracy using mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are suitable techniques. The following provides a detailed, representative protocol for the determination of the experimental mass.

I. Objective

To determine the accurate experimental mass of this compound using high-resolution mass spectrometry.

II. Materials and Reagents

-

This compound standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Calibrant solution for the mass spectrometer

III. Instrumentation

-

A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

-

An ultra-high-performance liquid chromatography (UHPLC) system

-

A suitable C18 reversed-phase column

IV. Sample Preparation

-

Stock Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation : Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

V. LC-MS/MS Method

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A : 0.1% formic acid in water

-

Mobile Phase B : 0.1% formic acid in acetonitrile

-

Flow Rate : 0.3 mL/min

-

Gradient : A suitable gradient to ensure the elution and separation of the analyte. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Injection Volume : 5 µL

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 120 °C

-

Desolvation Temperature : 350 °C

-

Gas Flow Rates : Optimized for the specific instrument.

-

Analyzer Mode : Full scan mode over a mass range of m/z 50-500 with high resolution (>60,000).

-

Data Acquisition : Acquire data in centroid mode.

-

VI. Data Analysis

-

Mass Calibration : Calibrate the mass spectrometer using a known calibrant solution immediately prior to the analysis to ensure high mass accuracy.

-

Data Processing : Process the acquired data using the instrument's software.

-

Mass Determination : Identify the peak corresponding to the deprotonated molecule of this compound, [M-H]⁻. The measured m/z value of this peak will represent the experimental mass of the deprotonated molecule. Add the mass of a proton (1.007276 Da) to this value to obtain the experimental neutral mass.

-

Comparison : Compare the determined experimental mass to the theoretical exact mass and calculate the mass error in parts per million (ppm). A mass error of <5 ppm is generally considered acceptable for confirmation of the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the mass of a compound using LC-MS.

Caption: Workflow for Experimental Mass Determination by LC-MS.

References

Solubility Profile of 4-Nitrobenzoic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzoic Acid-d4. The data presented herein is foundational for the effective use of this compound in various research and development applications, including its use as an internal standard in pharmacokinetic studies.

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the polarity of the solvent, temperature, and the pH of the solution.[1] 4-Nitrobenzoic acid, being a polar molecule due to its carboxylic acid and nitro groups, generally exhibits higher solubility in polar solvents.[1] Its solubility is also temperature-dependent, typically increasing with a rise in temperature.[1] Furthermore, as a carboxylic acid, its solubility is sensitive to pH, increasing in basic solutions where it can deprotonate to form the more soluble carboxylate ion.[1]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 4-Nitrobenzoic Acid in various common solvents. This data is crucial for selecting appropriate solvent systems for experimental work, formulation development, and analytical method development.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.042 | 25 |

| Hot Water | Soluble | Not specified |

| Methanol | 8.33 | Not specified |

| Ethanol | 0.91 | Not specified |

| Acetone | 5.00 | Not specified |

| Ether | 2.22 | Not specified |

| Chloroform | 0.67 | Not specified |

| Benzene | Slightly soluble | Not specified |

| Carbon Disulfide | Slightly soluble | Not specified |

| Petroleum Ether | Insoluble | Not specified |

Data compiled from multiple sources.[2][3]

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed technique is the isothermal saturation method.[4] This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The saturated solution is then centrifuged to separate the undissolved solid from the supernatant.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately with the same solvent, and its concentration is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal saturation method.

Caption: A flowchart of the isothermal saturation method for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of 4-Nitrobenzoic Acid, serving as a valuable resource for researchers and professionals in drug development. While specific data for the deuterated form is pending, the provided data for the non-deuterated compound offers a strong foundation for experimental design and application. The detailed experimental protocol and workflow diagram offer practical guidance for in-house solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzoic acid, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]

Potential Biological Activity of 4-Nitrobenzoic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activity of 4-Nitrobenzoic Acid-d4, a deuterated isotopologue of 4-Nitrobenzoic Acid. While specific experimental data on the deuterated form is limited, this document extrapolates its potential effects based on the known biological activities of 4-Nitrobenzoic Acid and the established principles of the kinetic isotope effect. The primary activities of the parent compound include the inhibition of Mycobacterium tuberculosis growth and the competitive inhibition of 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the coenzyme Q10 biosynthesis pathway. Deuteration of 4-Nitrobenzoic Acid is anticipated to modulate its metabolic fate, potentially leading to a longer biological half-life and altered pharmacokinetic and pharmacodynamic profiles. This guide summarizes relevant quantitative data, details experimental protocols for assessing biological activity, and provides visualizations of key metabolic and signaling pathways.

Introduction to this compound and the Kinetic Isotope Effect

This compound is a stable isotope-labeled version of 4-Nitrobenzoic Acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This substitution does not significantly alter the molecule's chemical properties but can have a profound impact on its metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased stability can lead to:

-

Slower Metabolism: Reduced rate of breakdown by metabolic enzymes.

-

Increased Half-Life: Longer persistence in the body.

-

Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) properties.

-

Potentially Enhanced Therapeutic Efficacy or Altered Toxicity Profile: Due to prolonged exposure or changes in metabolite formation.

Potential Biological Activities

The biological activities of this compound are predicted to be qualitatively similar to its non-deuterated counterpart, with potential quantitative differences arising from the kinetic isotope effect.

Antimicrobial Activity against Mycobacterium tuberculosis

4-Nitrobenzoic Acid is known to inhibit the growth of the Mycobacterium tuberculosis complex (MTC) and is used as a selective agent to differentiate MTC from non-tuberculous mycobacteria (NTM).[1][2] The deuteration of 4-Nitrobenzoic Acid is unlikely to change this fundamental inhibitory activity, but it could potentially enhance its potency or duration of action.

Inhibition of Coenzyme Q10 Biosynthesis

4-Nitrobenzoic Acid acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an essential enzyme in the coenzyme Q10 (CoQ10) biosynthetic pathway.[3][4] CoQ10 is a vital component of the electron transport chain and a potent antioxidant. Inhibition of Coq2 can lead to CoQ10 deficiency, impacting cellular respiration and increasing oxidative stress. This mechanism has been demonstrated in mammalian cells and against the protozoan parasite Leishmania. The deuterated form is expected to retain this inhibitory activity.

Quantitative Data

The following tables summarize the available quantitative data for the non-deuterated 4-Nitrobenzoic Acid. It is hypothesized that the corresponding values for this compound may differ due to the kinetic isotope effect.

Table 1: Toxicological Data for 4-Nitrobenzoic Acid

| Parameter | Value | Species | Route | Reference |

| LD50 | 1960 mg/kg | Rat | Oral | [5][6] |

Table 2: Antimicrobial and Antiparasitic Activity of 4-Nitrobenzoic Acid

| Activity | Organism | Metric | Value | Reference |

| Antitubercular | Mycobacterium tuberculosis | - | Inhibits growth | [1][2] |

| Antileishmanial | Leishmania (Leishmania) amazonensis promastigotes | EC50 | 1.94 mM |

Table 3: Pharmacokinetic Parameters of 4-Nitrobenzoic Acid in the Marmoset

| Parameter | Value | Route | Reference |

| Time to Maximum Blood Radioactivity | 30-40 min | Oral | [7] |

| Elimination Half-life | 30.4 ± 3 min | Intramuscular | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from standard methods for determining the susceptibility of M. tuberculosis to p-nitrobenzoic acid.

-

Preparation of PNB-containing medium: Prepare Löwenstein-Jensen (LJ) medium containing 4-Nitrobenzoic Acid (or this compound) at a final concentration of 500 µg/mL.[8][9] A stock solution of the compound can be prepared in a suitable solvent like dimethylformamide and then added to the LJ medium before inspissation.[9]

-

Inoculum preparation: Prepare a suspension of the M. tuberculosis strain to be tested, adjusted to a McFarland standard of 1.0.

-

Inoculation: Inoculate the surface of the PNB-containing LJ medium and a control LJ medium (without PNB) with the bacterial suspension.

-

Incubation: Incubate the tubes at 37°C for up to 4 weeks.

-

Interpretation: Observe for growth on both tubes. Inhibition of growth on the PNB-containing medium indicates susceptibility.

Coq2 Inhibition Assay

This protocol describes a cell-based assay to assess the inhibition of Coenzyme Q10 biosynthesis.

-

Cell Culture: Culture human fibroblasts or other suitable mammalian cells in standard growth medium.

-

Treatment: Treat the cells with varying concentrations of 4-Nitrobenzoic Acid (or this compound) for a specified period (e.g., 24-72 hours).

-

Coenzyme Q10 Extraction: After treatment, harvest the cells, and extract lipids using a suitable solvent system (e.g., hexane/ethanol).

-

Coenzyme Q10 Quantification: Analyze the extracted lipids by high-performance liquid chromatography (HPLC) with a UV or electrochemical detector to quantify the levels of CoQ10.

-

Data Analysis: Compare the CoQ10 levels in treated cells to untreated controls to determine the extent of inhibition.

Visualizations

Metabolic Pathway of 4-Nitrobenzoic Acid

The primary metabolic pathway for 4-Nitrobenzoic Acid in mammals involves the reduction of the nitro group to an amino group, largely carried out by the gut microbiota, followed by conjugation.[7][10] Deuteration at the aromatic ring would likely slow down any metabolic steps involving the cleavage of the C-D bonds.

Caption: Proposed metabolic pathway of this compound.

Coenzyme Q10 Biosynthesis and Inhibition

4-Nitrobenzoic Acid acts as a competitive inhibitor of Coq2, which catalyzes the addition of the polyisoprenoid tail to 4-hydroxybenzoate.

Caption: Inhibition of Coenzyme Q10 biosynthesis by this compound.

Downstream Signaling Effects of Coenzyme Q10 Deficiency

A deficiency in Coenzyme Q10 can disrupt various cellular signaling pathways, primarily due to impaired mitochondrial function and increased oxidative stress.

Caption: Key signaling pathways affected by Coenzyme Q10 deficiency.

Conclusion

This compound presents an interesting subject for research in drug development, particularly in the fields of antimycobacterial agents and modulators of cellular metabolism. The foundational biological activities of its non-deuterated counterpart, coupled with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future studies aimed at elucidating the specific biological effects of this compound. Researchers are encouraged to perform direct comparative studies between the deuterated and non-deuterated forms to quantify the impact of deuteration on its efficacy and metabolic fate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of the Mycobacterium tuberculosis complex by p-nitro-alpha-acetylamino-beta-hydroxypropio phenone (NAP) and p-nitrobenzoic acid (PNB) used in 7H11 agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. Influence of the gut microflora on the metabolism of 4-nitrobenzoic acid in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of a Rapid Differentiation Test for <i>Mycobacterium Tuberculosis</i> from other Mycobacteria by Selective Inhibition with p-nitrobenzoic Acid using MGIT 960 - Journal of Laboratory Physicians [jlabphy.org]

- 9. Susceptibility of MTB to p-Nitrobenzoic acid (PNB) | Knowledge Base [ntep.in]

- 10. Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Acidic Drugs in Human Plasma Using 4-Nitrobenzoic Acid-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acidic drugs in human plasma. The use of a stable isotope-labeled internal standard, 4-Nitrobenzoic Acid-d4, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2][3][4][5] This method is suitable for high-throughput bioanalytical studies in drug development and clinical research.

Introduction

The accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][6] However, matrix effects, such as ion suppression or enhancement, and variations in sample recovery during preparation can compromise the reliability of the results.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for these sources of error.[2][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization.[4][5]

This compound is a deuterated analog of 4-Nitrobenzoic acid and serves as an ideal internal standard for the quantification of structurally similar acidic compounds. Its use significantly improves the accuracy, precision, and robustness of the bioanalytical method.[2]

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a fixed concentration of the IS to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the IS's peak area is then used for quantification. This ratio remains constant even if there are variations in injection volume, ionization efficiency, or sample loss during preparation, as both the analyte and the IS are affected proportionally.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Acidic drugs of interest

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Human plasma (K2-EDTA), Ultrapure water

-

Equipment:

-

Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 2.1 x 50 mm, 3.5 µm)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[7]

-

3. LC-MS/MS Conditions

-

LC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific analyte. For this compound, the transition would be determined by infusing a standard solution and performing a product ion scan of the deuterated parent ion.

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

-

Data Presentation

Table 1: Representative LC-MS/MS Performance Metrics

| Parameter | Expected Value | Comments |

| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein binding.[7] |

| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[7] |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[7] |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation.[7] |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[7] |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[7] |

Visualizations

Caption: Experimental workflow for the quantification of acidic drugs.

Caption: Principle of internal standardization in LC-MS/MS.

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of acidic drugs in human plasma. This approach effectively compensates for experimental variability, leading to high-quality data suitable for regulatory submissions and crucial decision-making in drug development. The detailed protocol herein can be adapted for a wide range of acidic analytes, offering a versatile tool for bioanalytical laboratories.

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

Application Note and Protocol for Preparing 4-Nitrobenzoic Acid-d4 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of 4-Nitrobenzoic Acid-d4 stock solutions, intended for use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of 4-Nitrobenzoic acid, which are expected to be comparable for its deuterated analog, this compound.

| Property | Value | Reference |

| Molecular Formula | C₇HD₄NO₄ | N/A |

| Molecular Weight | 171.15 g/mol | |

| Appearance | Pale yellow crystalline solid | [2][3] |

| Melting Point | 237 °C (459 °F; 510 K) | [4] |

| Solubility in Water | <0.1 g/100 mL at 26 °C | [4] |

| Solubility in Methanol (B129727) | 1 g in 12 mL | [2] |

| Solubility in Ethanol | 1 g in 110 mL | [2] |

| Solubility in Acetone | 1 g in 20 mL | [2] |

| pKa | 3.44 (in water) | [2] |

| Storage Temperature | Recommended to see product label; generally store in a cool, dry, well-ventilated area.[5][6] | [5][6] |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for creating serial dilutions for calibration curves and for use as an internal standard.

2.1. Materials

-

This compound (solid)

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL volumetric flask (Class A)

-

Spatula

-

Weighing paper or boat

-

Pipettes and appropriate tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Amber glass vial with a PTFE-lined cap for storage

2.2. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][7]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

-

Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[5][8]

-

Spills: In case of a spill, clean it up immediately by sweeping or vacuuming the solid material.[8] Avoid generating dust.[6]

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7]

2.3. Procedure

-

Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

-

Weigh the Compound: Carefully weigh out approximately 10.0 mg of this compound into the tared weighing boat. Record the exact weight.

-

Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat or by using a spatula. To ensure all the powder is transferred, rinse the weighing boat with a small amount of methanol and add the rinse to the volumetric flask.

-

Dissolve the Compound: Add approximately 5-7 mL of methanol to the volumetric flask.

-

Mix Thoroughly: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.

-

Bring to Volume: Once the solid is completely dissolved, carefully add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Final Mixing: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

-

Storage Conditions: Store the stock solution at -20°C for up to one month or at -80°C for up to six months to ensure stability.[9]

Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. medchemexpress.com [medchemexpress.com]

Application of 4-Nitrobenzoic Acid-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deuterated compounds, such as 4-Nitrobenzoic Acid-d4, are invaluable tools in pharmacokinetic (PK) research. Their primary application lies in serving as stable isotope-labeled internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated analog like this compound is that its chemical and physical properties are nearly identical to the non-labeled analyte, 4-Nitrobenzoic Acid. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in extraction efficiency and instrument response.[1] This leads to highly accurate and precise quantification of the target analyte in complex biological matrices such as plasma, urine, and tissues.

Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies. By administering the deuterated compound, researchers can distinguish it from the endogenous or non-labeled exogenous compound, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) pathways. This is particularly useful for elucidating the metabolic fate of 4-Nitrobenzoic Acid, which is known to be metabolized via reduction of the nitro group to form 4-aminobenzoic acid and subsequent metabolites.

The use of this compound in pharmacokinetic studies enables the reliable determination of key PK parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). These parameters are crucial for assessing the safety and efficacy of new chemical entities and understanding the impact of various factors, such as co-administered drugs or disease states, on their pharmacokinetic profiles.

Metabolic Pathway of 4-Nitrobenzoic Acid

The primary metabolic transformation of 4-Nitrobenzoic Acid in biological systems is the reduction of the nitro group to an amino group, forming 4-aminobenzoic acid. This conversion is often mediated by gut microflora and hepatic enzymes. 4-aminobenzoic acid can then undergo further metabolism. The following diagram illustrates this principal metabolic pathway.

Caption: Metabolic pathway of 4-Nitrobenzoic Acid.

Experimental Protocols

Bioanalytical Method for Quantification of 4-Nitrobenzoic Acid in Plasma using LC-MS/MS

This protocol describes a representative method for the quantification of 4-Nitrobenzoic Acid in plasma using this compound as an internal standard.

a. Materials and Reagents:

-

4-Nitrobenzoic Acid (analyte)

-

This compound (internal standard, IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., human, rat, mouse)

b. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Nitrobenzoic Acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-Nitrobenzoic Acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

c. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to all samples except for the blank.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions: To be determined by infusion of individual standard solutions. For example:

-

4-Nitrobenzoic Acid: Q1 (m/z) -> Q3 (m/z)

-

This compound: Q1 (m/z) -> Q3 (m/z)

-

Pharmacokinetic Study Design (based on a rodent model)

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Dosing: Administer 4-Nitrobenzoic Acid intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg) in a suitable vehicle.

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for 4-Nitrobenzoic Acid concentrations using the validated LC-MS/MS method described above.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.

Caption: Pharmacokinetic study workflow.

Data Presentation

The following tables summarize typical validation parameters for a bioanalytical method using a deuterated internal standard, based on regulatory guidelines (FDA and EMA).[2][3]

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1-10 ng/mL |

| Accuracy (% Bias) | Within ±15% (except LLOQ) | -10% to +10% |

| Precision (%RSD) | ≤ 15% (except LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85-110% |

| Matrix Effect | IS-normalized factor within acceptable limits | 0.9 - 1.1 |

Table 2: Stability Assessment

| Stability Test | Conditions | Acceptance Criteria |

| Freeze-Thaw Stability | 3 cycles, -80°C to room temp. | Mean concentration within ±15% of nominal |

| Short-Term Stability | Room temperature for 24 hours | Mean concentration within ±15% of nominal |

| Long-Term Stability | -80°C for the duration of the study | Mean concentration within ±15% of nominal |

| Post-Preparative Stability | Autosampler conditions for 48 hours | Mean concentration within ±15% of nominal |

Table 3: Representative Pharmacokinetic Parameters of 4-Nitrobenzoic Acid in Rats (Oral Administration)

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1500 ± 350 |

| Tmax | h | 0.5 ± 0.2 |

| AUC(0-t) | ng*h/mL | 4500 ± 800 |

| t½ | h | 2.5 ± 0.5 |

References

Application Notes and Protocols for Quantitative Metabolite Analysis Using 4-Nitrobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of metabolomics, drug discovery, and development, the precise quantification of metabolites is paramount for understanding disease mechanisms, assessing drug efficacy, and monitoring toxicity. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for these analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be compromised by various factors, including sample matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues, ensuring robust and reliable data.

This document provides detailed application notes and protocols for the use of 4-Nitrobenzoic Acid-d4 as an internal standard for the quantitative analysis of aromatic carboxylic acid metabolites in biological matrices. Aromatic carboxylic acids are a significant class of metabolites that can originate from endogenous metabolic pathways, gut microbiota metabolism, or as metabolites of xenobiotics, including drugs. Their accurate quantification is therefore of significant interest in various research and development areas. This compound, with its structural similarity to this class of compounds and the mass shift provided by the deuterium (B1214612) labels, serves as an ideal internal standard to correct for analytical variability.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a technique used to determine the quantity of a chemical substance in a sample. It works by adding a known amount of an isotopically enriched version of the substance of interest (in this case, this compound) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The isotopically labeled standard is chemically identical to the endogenous analyte and thus experiences the same processing and analysis effects, including extraction losses and ionization suppression or enhancement. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte can be accurately determined, independent of variations in sample recovery or matrix effects.

Experimental Workflow

The general workflow for the quantitative analysis of aromatic carboxylic acids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: A generalized workflow for quantitative metabolite analysis.

Application: Quantification of Aromatic Carboxylic Acids in Human Plasma

This protocol describes a method for the simultaneous quantification of a panel of aromatic carboxylic acids in human plasma using this compound as an internal standard.

Target Analytes

-

Benzoic Acid

-

Salicylic Acid

-

p-Hydroxybenzoic Acid

-

Hippuric Acid

-

Vanillic Acid

Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards for all target analytes

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Protocol: Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (this compound in methanol, e.g., 1 µg/mL).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

-

Ionization Mode: Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzoic Acid | 121.0 | 77.0 | 15 |

| Salicylic Acid | 137.0 | 93.0 | 20 |

| p-Hydroxybenzoic Acid | 137.0 | 93.0 | 20 |

| Hippuric Acid | 178.1 | 134.1 | 10 |

| Vanillic Acid | 167.0 | 123.0 | 18 |

| This compound (IS) | 170.0 | 124.0 | 18 |

Note: MS parameters such as collision energy should be optimized for the specific instrument used.

Data Presentation: Expected Performance Metrics

The following table summarizes the expected performance of this method based on typical validation results for similar assays.

| Parameter | Expected Value | Comments |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |

| Limit of Quantification (LOQ) | 1 - 20 ng/mL | Dependent on instrument sensitivity and specific analyte. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |

| Recovery | 85 - 115% | Consistent recovery is crucial in complex matrices like plasma. |

| Matrix Effect | 85 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |

Signaling Pathway and Logical Relationship Diagram

The use of an internal standard is a critical logical step in achieving accurate quantification by correcting for various sources of error.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of aromatic carboxylic acid metabolites in complex biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. Proper method validation is crucial to ensure the accuracy and precision of the results obtained. The application of such rigorous quantitative methods is essential for advancing our understanding of metabolism and for the successful development of new therapeutics.

Application Note: Development and Validation of a Bioanalytical Method for 4-Nitrobenzoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated bioanalytical method for the quantification of 4-Nitrobenzoic Acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Nitrobenzoic Acid-d4, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation. The simple and efficient protein precipitation extraction procedure, coupled with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies. The method has been validated according to FDA guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

4-Nitrobenzoic acid is a key chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[1][2] Its potential presence as a metabolite or an impurity necessitates the development of sensitive and reliable bioanalytical methods to study its pharmacokinetic and toxicological profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[3] A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, thus effectively compensating for any variations and ensuring the highest data quality.[3] This application note provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 4-Nitrobenzoic Acid, along with a summary of the method validation results.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Nitrobenzoic Acid, this compound (Internal Standard)

-

Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Nitrobenzoic Acid and this compound in methanol (B129727).

-

Working Standard Solutions: Serially dilute the 4-Nitrobenzoic Acid stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).